(6-bromopyridin-3-yl)methanesulfonamide
Description
(6-Bromopyridin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a brominated pyridine core. The bromine atom at the 6-position of the pyridine ring introduces steric and electronic effects that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
(6-bromopyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUUNWXUKUUNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CS(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-pyridinemethanol to obtain 6-bromopyridine-3-methanol, which is then reacted with methanesulfonyl chloride in the presence of a base to yield (6-bromopyridin-3-yl)methanesulfonamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of efficient catalysts, to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation and Reduction Reactions: Products include sulfonic acids and sulfonamides.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(6-Bromopyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (6-bromopyridin-3-yl)methanesulfonamide depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological activity of sulfonamide derivatives is highly dependent on substituent groups. Below is a comparison of (6-bromopyridin-3-yl)methanesulfonamide with key analogs from the benzothieno[3,2-d]pyrimidin-4-one sulfonamide family (Table 1):
Key Observations :
- Bromine vs. However, the absence of a benzothieno-pyrimidinone core could reduce COX-2 binding affinity.
- Electron-Withdrawing Effects : Nitro (Compound 4) and fluoro (Compound 9) substituents enhance electrophilicity, aiding in covalent or polar interactions with COX-2. Bromine’s moderate electronegativity may offer a balance between reactivity and stability .
Comparative Efficacy :
- Compound 9 (2,4-difluorophenyl-thioether) exhibited the highest potency in suppressing PGE2 (IC₅₀ ~0.8 μM), attributed to fluorine’s strong electron-withdrawing effects and membrane permeability .
- The bromopyridine derivative’s activity profile may resemble Compound 8 (cyclohexyl-thioether), which showed moderate efficacy due to bulky substituents limiting target access.
Biological Activity
(6-bromopyridin-3-yl)methanesulfonamide, a compound characterized by its unique structural features, has garnered attention for its promising biological activities. This article delves into its biological mechanisms, applications, and specific case studies that highlight its efficacy as an enzyme inhibitor and potential therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇BrN₂O₂S. The compound features:
- A brominated pyridine ring at the 6-position, enhancing its reactivity.
- A methanesulfonamide functional group , which improves solubility and interaction with biological targets.
The presence of bromine not only influences the compound's reactivity but also its binding affinity to various enzymes and receptors, making it a valuable candidate in medicinal chemistry.
The biological activity of this compound primarily stems from its role as an enzyme inhibitor . The mechanism involves:
- Binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity.
- Potential interactions with specific receptors due to hydrogen bonding capabilities provided by the sulfonamide group.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit various enzyme systems, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is required to elucidate the full extent of this property.
- Antiproliferative Effects : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines.
Table 1: Summary of Biological Activities
Detailed Findings from Research
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound inhibited enzyme activity with IC₅₀ values comparable to established inhibitors like acarbose. The compound's ability to bind effectively to the active site was confirmed through kinetic assays.
- Antimicrobial Activity :
- Antiproliferative Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
